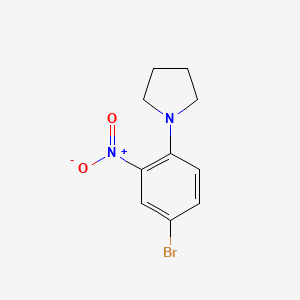

1-(4-Bromo-2-nitrophenyl)pyrrolidine

Description

1-(4-Bromo-2-nitrophenyl)pyrrolidine is a nitro-substituted pyrrolidine derivative with a brominated aromatic ring. Pyrrolidine-based compounds are widely recognized for their roles in medicinal chemistry, exhibiting anti-inflammatory, antiviral, and anticancer activities . The compound features a pyrrolidine ring (a five-membered saturated amine) attached to a phenyl group substituted with bromine (Br) at the para position and a nitro (NO₂) group at the ortho position.

Properties

IUPAC Name |

1-(4-bromo-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJSJJAEUUKHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303219 | |

| Record name | NSC157404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59504-32-4 | |

| Record name | NSC157404 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC157404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMO-2-NITROPHENYL)-PYRROLIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-nitrophenyl)pyrrolidine can be synthesized through a multi-step process involving the bromination and nitration of a phenyl ring followed by the introduction of a pyrrolidine moiety. The typical synthetic route involves:

Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Nitration: The brominated phenyl ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Pyrrolidine Introduction: The nitro-bromo phenyl compound is reacted with pyrrolidine under basic conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned steps, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, alkoxides.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 1-(4-Bromo-2-aminophenyl)pyrrolidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)pyrrolidine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-Bromo-2-nitrophenyl)pyrrolidine, highlighting differences in substitution patterns, functional groups, and applications:

Key Observations:

Structural Isomerism : The position of bromine and nitro groups significantly impacts biological activity and physicochemical properties. For example, 1-(5-Bromo-2-nitrophenyl)pyrrolidine (Br at C5) may exhibit different metabolic stability compared to the C4-bromo analog due to altered steric and electronic effects .

Functional Group Variations: Carbonyl vs. Sulfonyl: The ketone group in 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine increases electrophilicity, making it reactive in nucleophilic addition reactions, whereas the sulfonyl group in 1-((4-Bromophenyl)sulfonyl)pyrrolidine enhances hydrogen-bonding capacity .

Hazards and Handling: While specific data for this compound are lacking, analogs like 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine are classified as irritants, necessitating sealed storage and refrigeration .

Biological Activity

1-(4-Bromo-2-nitrophenyl)pyrrolidine is an organic compound characterized by its molecular formula . This compound features a pyrrolidine ring substituted with a bromine atom and a nitro group on a phenyl ring. Its structural properties suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to diverse biological effects. Additionally, the bromine atom may influence binding affinity through halogen bonding, enhancing its interaction with target proteins.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyrrolidine derivatives have shown that halogenated compounds can effectively inhibit the growth of various bacteria and fungi. The presence of bromine on the phenyl ring is believed to enhance these antimicrobial activities .

Case Study: Antibacterial Activity

In vitro tests have demonstrated that certain pyrrolidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Anticancer Activity

There is emerging evidence suggesting that this compound may also possess anticancer properties. Compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Summary of Biological Activities

Synthesis and Evaluation

This compound can be synthesized through multi-step reactions involving bromination and nitration followed by the introduction of the pyrrolidine moiety. The typical synthetic route includes:

- Bromination : Using bromine or N-bromosuccinimide (NBS).

- Nitration : Employing a mixture of concentrated nitric acid and sulfuric acid.

- Pyrrolidine Introduction : Reacting the nitro-bromo phenyl compound with pyrrolidine under basic conditions.

These synthetic pathways allow for the generation of various derivatives that can be further evaluated for biological activities.

Comparative Studies

Comparative studies with similar compounds such as 1-(4-Nitrophenyl)pyrrolidine and 1-(4-Bromo-2-aminophenyl)pyrrolidine reveal that the presence of bromine significantly affects both chemical reactivity and biological activity. These studies highlight the importance of substituents in determining the pharmacological profiles of pyrrolidine-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.